molecular formula C9H10FNO2S B1397809 Azetidine, 1-[(4-fluorophenyl)sulfonyl]- CAS No. 871657-66-8

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B1397809
CAS No.: 871657-66-8
M. Wt: 215.25 g/mol
InChI Key: YJEGCAIJKZPCFH-UHFFFAOYSA-N
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Description

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-fluorophenylsulfonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine, 1-[(4-fluorophenyl)sulfonyl]- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of β-chloroalcohols in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the azetidine ring with the desired substituents.

Industrial Production Methods

Industrial production of azetidine, 1-[(4-fluorophenyl)sulfonyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of azetidine, 1-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The presence of the 4-fluorophenylsulfonyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- is unique due to its four-membered ring structure, which imparts moderate ring strain and unique reactivity. The presence of the 4-fluorophenylsulfonyl group further enhances its chemical properties, making it distinct from other azetidines and related compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEGCAIJKZPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Azetidine (0.25 g, 4.35 mmol) was added to a solution of sodium hexamethyldisilylazide (0.85 g, 4.6 mmol) in THF (10 mL) at 0° C. and reaction mixture stirred for 10 minutes. 4-fluorobenzenesulfonyl chloride (0.85 g, 4.35 mmol) was subsequently added and the reaction mixture was allowed to warm up to ambient temperature overnight. The reaction mixture was concentrated in vacuo and the residue taken up in ethyl acetate and water. The organic layer was separated and then dried (MgSO4), filtered and evaporated to give a waxy, yellow solid (75 mg).
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hexamethyldisilylazide
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 4-fluorophenylsulfonylchloride (225 mg, 1.15 mmol) was suspended in water (8 mL), and azetidine hydrochloride (90.0 mg, 0.96 mmol) and potassium carbonate (293 mg, 2.12 mmol) were added, followed by stirring at room temperature for 16 hours. To the reaction solution, water (15 mL) was added, followed by extraction twice with diethyl ether (15 mL), and washing was carried out with saturated brine (15 mL), followed by drying over sodium sulfate. The solvent was distilled off under reduced pressure, followed by vacuum drying, to afford the desired compound (170 mg, yield 82%) as a white solid.
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
293 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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